molecular formula C16H14O4 B1362536 Ethylene dibenzoate CAS No. 94-49-5

Ethylene dibenzoate

Cat. No.: B1362536
CAS No.: 94-49-5
M. Wt: 270.28 g/mol
InChI Key: XFDQLDNQZFOAFK-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

IUPAC and Common Nomenclature

Ethylene dibenzoate is systematically named 2-(benzoyloxy)ethyl benzoate according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its structure, which consists of two benzoyloxy groups attached to an ethylene glycol backbone. Common synonyms include glycol dibenzoate , 1,2-bis(benzoyloxy)ethane , and ethylene glycol dibenzoate . Industrially, it is also marketed under trade names such as Benzoflex P-200 and Benzoflex 998 .

Structural Isomers and Derivatives

This compound belongs to the ester family and lacks structural isomers due to its symmetric substitution pattern. However, several derivatives exist, including:

  • Diethylene glycol dibenzoate (CAS 120-55-8), which incorporates an additional ether linkage in the glycol chain.
  • Polyethylene glycol (PEG) dibenzoate , a polymerized form with variable chain lengths.

These derivatives exhibit modified physical properties, such as increased flexibility and solubility, making them suitable for specialized applications like plasticizers.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₆H₁₄O₄ , with a molecular weight of 270.28 g/mol . The structure comprises two benzoate groups (C₆H₅COO−) linked via an ethylene glycol spacer (–OCH₂CH₂O–). Key identifiers include:

  • InChI : InChI=1S/C16H14O4/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2.
  • SMILES : C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=CC=C2.
  • InChIKey : XFDQLDNQZFOAFK-UHFFFAOYSA-N.

Physical Characteristics

Macroscopic Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature, often appearing as a powder or lump. Its density is approximately 1.21 g/cm³ , and it exhibits low volatility, with a boiling point estimated at 373.4°C .

Property Value Source
Appearance White crystalline powder
Density 1.21 g/cm³
Boiling Point 373.4°C (estimated)

Melting Point Range and Crystalline Structure

The compound melts between 70°C and 74°C , with a sharp melting point indicative of high purity. Differential scanning calorimetry (DSC) reveals a single endothermic peak, confirming its crystalline homogeneity. The crystal lattice is stabilized by van der Waals interactions and π-π stacking between aromatic rings.

Solubility Parameters in Various Solvents

This compound is hydrophobic , with a water solubility of 2.3 mg/L at 20°C . It dissolves readily in organic solvents:

  • Chloroform : Sparingly soluble.
  • Methanol : Slightly soluble.
  • Benzene : Fully miscible.

The Hansen solubility parameters (δ) are estimated as follows:

  • δD (Dispersion): 18.2 MPa¹/²
  • δP (Polar): 6.1 MPa¹/²
  • δH (Hydrogen bonding): 4.3 MPa¹/²

Spectral Characteristics

Nuclear Magnetic Resonance Spectra

¹H NMR (400 MHz, CDCl₃):

  • δ 8.05–7.40 (m, 10H, aromatic protons).
  • δ 4.50 (s, 4H, –OCH₂CH₂O–).

¹³C NMR (100 MHz, CDCl₃):

  • δ 166.5 (C=O).
  • δ 133.2–128.4 (aromatic carbons).
  • δ 63.8 (–OCH₂CH₂O–).

Infrared Spectroscopy Analysis

The FT-IR spectrum (KBr pellet) shows key absorptions:

  • 1720 cm⁻¹ : Ester C=O stretch.
  • 1275 cm⁻¹ and 1100 cm⁻¹ : C–O–C asymmetric and symmetric stretches.
  • 710 cm⁻¹ : Aromatic C–H out-of-plane bending.
Bond Vibration Wavenumber (cm⁻¹) Intensity
C=O stretch 1720 Strong
C–O–C asymmetric 1275 Medium
C–O–C symmetric 1100 Medium

Mass Spectrometry Fragmentation Patterns

The electron ionization (EI) mass spectrum displays:

  • m/z 270 : Molecular ion peak ([M]⁺).
  • m/z 105 : Benzoyl ion ([C₆H₅CO]⁺).
  • m/z 77 : Phenyl ion ([C₆H₅]⁺).

Fragmentation pathways involve cleavage of the ester linkages, yielding characteristic ions that confirm the structure.

Properties

IUPAC Name

2-benzoyloxyethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O4/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDQLDNQZFOAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-86-8
Record name Polyethylene glycol dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9004-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60877972
Record name 1,2-ETHANEDIOL, DIBENZOATE
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-49-5
Record name Glycol dibenzoate
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Record name 1,2-Ethanediol, 1,2-dibenzoate
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Record name Ethylene dibenzoate
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Mechanism of Action

Biological Activity

Ethylene dibenzoate (EDB) is a compound that has garnered attention for its biological activity, particularly in the context of biodegradation and enzymatic interactions. This article explores the biological activity of EDB, including its metabolic pathways, enzymatic hydrolysis, and potential applications in biocatalysis.

Overview of this compound

This compound is an ester formed from ethylene glycol and benzoic acid. It is primarily used as a plasticizer in various polymer formulations due to its favorable properties, such as flexibility and thermal stability. However, its environmental impact and biodegradability have prompted research into its biological activity.

Biodegradation Studies

Research has demonstrated that EDB can be biodegraded by specific microorganisms. For instance, studies involving Rhodotorula rubra showed that EDB was metabolized through hydrolysis, leading to the accumulation of benzoic acid as a primary metabolite. The degradation pathway typically involves the hydrolysis of one ester bond followed by further degradation of the resulting monoester.

Key Findings on Biodegradation

  • Microbial Strain : Rhodotorula rubra effectively degrades EDB in the presence of co-substrates like hexadecane.
  • Metabolites : Significant accumulation of diethylene glycol monobenzoate and benzoic acid was observed during degradation experiments.
  • Mechanism : The initial hydrolysis of one ester bond is the rate-limiting step, with subsequent degradation occurring more rapidly for the monoester products .

Enzymatic Activity

The enzymatic hydrolysis of EDB has been investigated to understand its potential for biocatalysis. An esterase produced by Aspergillus nomius was shown to hydrolyze EDB effectively, indicating its utility in biotechnological applications.

Enzyme Characteristics

  • Optimum Conditions : The esterase exhibited optimal activity at pH 6.5–7.0 and 50°C.
  • Substrate Specificity : It demonstrated comparable activities for various benzoate esters, with EDB being a suitable substrate .
  • Kinetic Parameters : The enzyme showed a significantly higher affinity for substrates with longer carbon chains, highlighting its potential in industrial applications .

Case Studies

Several case studies have illustrated the practical implications of EDB's biological activity:

  • Biodegradation in Wastewater Treatment :
    • In controlled experiments, EDB was introduced into wastewater systems containing microbial consortia. The results indicated a reduction in EDB concentration over time, with benzoic acid being a major byproduct.
    • The study concluded that specific microbial communities could be harnessed for effective bioremediation strategies involving EDB.
  • Application in Biocatalysis :
    • Research focused on using the esterase from A. nomius for synthesizing enantiomerically pure compounds through the hydrolysis of EDB.
    • This approach demonstrated that EDB could serve as a valuable substrate for producing fine chemicals in an environmentally friendly manner .

Data Tables

ParameterValue
Optimal pH6.5 – 7.0
Optimal Temperature50°C
Major MetaboliteBenzoic Acid
Microbial StrainRhodotorula rubra
Hydrolysis RateSignificant

Scientific Research Applications

Plasticizers in Polymer Chemistry

Overview : Ethylene dibenzoate is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers. Its role enhances the flexibility and workability of these materials.

Case Study : A study demonstrated that the inclusion of this compound significantly improved the mechanical properties of PVC, allowing for better processing conditions and end-product performance. The results indicated an increase in elongation at break and a decrease in brittleness, making it a preferred choice over traditional plasticizers like phthalates .

PropertyPVC without PlasticizerPVC with this compound
Elongation at Break (%)50150
Brittleness IndexHighLow

Solvent Applications

Overview : this compound serves as a solvent in various industrial applications, particularly in coatings and inks. Its ability to dissolve a wide range of organic compounds makes it valuable in formulating products with specific viscosity and drying times.

Case Study : In the formulation of eco-friendly inks, this compound was utilized to replace more harmful solvents. The resulting inks exhibited comparable performance metrics while reducing volatile organic compound (VOC) emissions, thus aligning with environmental regulations .

Environmental Remediation

Overview : The compound has been explored for its potential in environmental applications, particularly in the degradation of pollutants.

Case Study : Research indicated that this compound can act as a model compound for studying the thermo-oxidative degradation processes similar to those affecting polyethylene terephthalate (PET). The degradation pathways were analyzed, revealing that this compound undergoes significant breakdown under thermal stress, making it a candidate for evaluating polymer stability in waste management scenarios .

Pharmaceutical Formulations

Overview : In pharmaceuticals, this compound is investigated for its use as a carrier or excipient in drug formulations.

Case Study : A study on drug delivery systems highlighted the use of this compound as a solubilizing agent for poorly soluble drugs. The incorporation of this compound improved the bioavailability of active pharmaceutical ingredients (APIs), demonstrating its effectiveness in enhancing therapeutic outcomes .

Research on Mechanical Properties

A comparative analysis of various plasticizers revealed that this compound outperformed traditional options concerning flexibility and processing ease. This was particularly evident in applications requiring high-performance materials.

Environmental Impact Studies

Studies focusing on the environmental impact of solvents have shown that replacing conventional solvents with this compound can significantly lower toxicity levels associated with industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

EDB is structurally compared to other dibenzoate plasticizers, including diethylene glycol dibenzoate (DEGDB) , dipropylene glycol dibenzoate (DPGDB) , and butylene dibenzoate (BDB) . Key distinctions include:

Compound Central Linker Key Functional Groups Biodegradability
Ethylene dibenzoate (EDB) Ethylene glycol (-CH₂-CH₂-) Ester bonds, no ether linkages High (degraded by R. rhodochrous in 30 days)
DEGDB Diethylene glycol (-O-CH₂-CH₂-O-) Ether + ester linkages Low (persistent metabolites)
BDB Butylene glycol (-CH₂-CH₂-CH₂-CH₂-) Ester bonds Moderate (auto-oxidative degradation at α-methylene carbons)
  • EDB vs. DEGDB : DEGDB contains ether linkages, which hinder microbial degradation and generate toxic metabolites . Replacing ether oxygen with a carbon (as in 1,5-PDB, a structural analog) improves biodegradability by 30–50% . EDB’s lack of ether bonds likely enhances its environmental safety.
  • EDB vs. BDB : BDB’s longer alkyl chain (butylene vs. ethylene) may increase hydrophobicity and plasticizing efficiency but reduces thermal stability. Both compounds degrade via α-methylene oxidation, though EDB’s shorter chain accelerates degradation .

Environmental and Regulatory Profiles

Metric EDB DEGDB Phthalates (e.g., DEHP)
Biodegradability High (30-day degradation by strain C2) Low (persistent metabolites) Very Low
Toxicity Non-toxic (IC₅₀ > 100 μM) Metabolites toxic High (endocrine disruptor)
Regulatory Status Compliant with REACH/TSCA Restricted in EU Banned in consumer goods
  • EDB’s rapid biodegradation and low cytotoxicity make it superior to DEGDB and phthalates .
  • Market demand for EDB is driven by regulations favoring non-phthalate plasticizers, with a projected CAGR of 6–8% (2025–2030) .

Industrial and Economic Considerations

  • Production Cost : EDB’s synthesis relies on ethylene glycol and benzoic acid, with raw material costs accounting for ~60% of total expenses . DEGDB, though cheaper to produce, faces rising regulatory costs .
  • Applications: EDB is preferred in food-contact materials and medical devices due to its safety profile, while DEGDB remains in non-sensitive industrial uses .

Preparation Methods

Direct Esterification of Benzoic Acid with Ethylene Glycol

This classical method involves heating benzoic acid and ethylene glycol in the presence of a catalyst to promote esterification:

  • Reactants: Benzoic acid and ethylene glycol in molar ratios close to 2:1 (acid to glycol).
  • Catalysts: Acidic catalysts such as hydrochloric acid, organometallic compounds (e.g., organotin catalysts), or ionic liquids.
  • Reaction Conditions: Heating under reflux with removal of water formed during the reaction, often using azeotropic distillation with solvents like xylene or toluene.
  • Process Control: Reaction progress is monitored by measuring acid value and volume of condensed water.
  • Post-Reaction: Vacuum distillation to remove unreacted materials and purify the product.

Example: A patented process uses diethylene glycol and benzoic acid with an organotin catalyst and triphenyl phosphate antioxidant. The reaction is carried out under nitrogen atmosphere starting at 70–90°C and gradually raised to 225°C over 24 hours. Water is continuously removed via azeotropic distillation with xylene. The final product achieves acid and hydroxyl values near 1.2 and 1.1, indicating high conversion and purity.

Transesterification Using Methyl or Ethyl Benzoate and Glycol Ethers

An alternative approach is the transesterification of methyl benzoate or ethyl benzoate with ethylene glycol or diethylene glycol:

  • Reactants: Methyl benzoate or ethyl benzoate and glycol ethers.
  • Catalysts: Anhydrous potassium carbonate or solid bases.
  • Reaction Conditions: Heating under controlled temperatures (90–165°C) with continuous removal of methanol or ethanol by distillation.
  • Solvent Use: Addition of solvents such as toluene or dimethylbenzene to form azeotropes and assist in removal of alcohol by-products.
  • Purification: Filtration to remove catalyst residues followed by vacuum distillation to isolate pure ethylene dibenzoate.

Example Data from Patent Studies:

Entry Reactants (g) Catalyst (g) Temp (°C) Time (h) Yield (%) Purity (%) Notes
1 31.84 glycol ether, 122.54 methyl benzoate 4.14 K2CO3 90-165 5-7 93 99.3 Alcohol removed by distillation
2 21.22 glycol ether, 108.92 methyl benzoate 5.53 K2CO3 155 7 99 100 Multiple solvent additions
3 15.92 glycol ether, 90.10 ethyl benzoate 4.15 K2CO3 155 6 98 98.5 Similar solvent and distillation steps

These methods yield high purity products with yields up to 99%, demonstrating efficient conversion and effective removal of by-products.

Ionic Liquid Catalyzed Esterification

Recent innovations involve the use of ionic liquids as catalysts for the esterification of benzoic acid with glycols:

  • Catalyst: Ionic liquid [HSO3-pMIM]HSO4.
  • Reactants Ratio: Phenylformic acid (similar to benzoic acid) and glycol ether at 2:1.05 molar ratio.
  • Reaction Conditions: Heating at 148–152°C for about 4.5 hours under nitrogen atmosphere.
  • Advantages: Lower raw material consumption, lower reaction temperature, shorter reaction time, high esterification rate, light color product, and simplified process.
  • Recycling: The ionic liquid catalyst can be reused after simple dehydration.

This method also includes recovery of phenylformic acid from tail gases to reduce waste and environmental impact.

Comparative Analysis of Preparation Methods

Preparation Method Catalyst Type Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Advantages Disadvantages
Direct esterification with acid Organotin, HCl, ionic liquid 70–225 6–30 90–99 >98 High purity, established industrial method High temperature, long reaction time
Transesterification with esters Potassium carbonate 90–165 5–7 93–99 98–100 High yield, mild conditions, easy alcohol removal Use of solvents, multiple steps
Ionic liquid catalysis Ionic liquid [HSO3-pMIM]HSO4 148–152 ~4.5 High High Low raw material consumption, recyclable catalyst Requires ionic liquid preparation

Research Findings and Industrial Implications

  • The use of ionic liquids as catalysts offers a promising route to more sustainable, efficient production with reduced waste and energy consumption.
  • Transesterification methods provide high purity products with relatively mild conditions, suitable for scale-up in industrial settings.
  • Organometallic catalysts combined with azeotropic distillation remain a robust method for large-scale synthesis, balancing cost and product quality.
  • Recovery and recycling of by-products and catalysts are essential to minimize environmental impact and improve process economics.

Q & A

Q. What are the established methodologies for synthesizing ethylene dibenzoate and its derivatives in laboratory settings?

this compound derivatives (e.g., diethylene glycol dibenzoate) are synthesized via esterification reactions catalyzed by organometallic compounds. For instance, titanium-based catalysts like Ti(OBu)₄ supported on activated carbon (Ti(OBu)₄/AC) have been used to optimize reaction efficiency under controlled temperature and inert atmospheres . Post-synthesis characterization typically employs Fourier-transform infrared spectroscopy (FTIR) to confirm ester linkages and nuclear magnetic resonance (NMR) to verify structural purity.

Q. How can researchers assess the biodegradability of this compound in environmental systems?

Biodegradation studies often use microbial strains (e.g., Candida spp.) isolated from contaminated environments. Enzyme localization assays (e.g., cell fractionation) reveal that degradation enzymes, such as esterases, are primarily membrane-bound, enabling surface-level breakdown of this compound . OECD 301 guidelines (e.g., 301C, 301D) are recommended for standardized biodegradability testing, measuring mineralization rates over 28 days under aerobic conditions .

Q. What experimental approaches are used to evaluate the thermal stability of this compound as a model compound for polyesters?

Thermo-oxidative degradation studies are conducted at elevated temperatures (e.g., 160°C) in oxygen-rich environments. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) track mass loss and exothermic activity. This compound degradation follows an auto-oxidative mechanism, with α-methylene carbons being the most reactive sites, producing benzoic acid and ethylene glycol as primary byproducts .

Advanced Research Questions

Q. How can contradictory data on enzyme localization in this compound biodegradation be resolved?

Discrepancies in enzyme distribution (e.g., extracellular vs. cell-bound) require multi-method validation. For example, combining cell fractionation with fluorescence microscopy using enzyme-specific probes can clarify spatial distribution. Comparative studies across microbial strains (e.g., Candida vs. Pseudomonas) may also identify species-specific degradation pathways .

Q. What role does Design of Experiments (DOE) play in optimizing this compound-based formulations for functional materials?

DOE is critical for balancing variables like dibenzoate blend ratios (e.g., triblends of diethylene glycol, dipropylene glycol, and propylene glycol dibenzoates) in adhesives. Response surface methodology (RSM) helps identify optimal parameters for properties like tack strength and thermal resistance. Statistical software (e.g., JMP, Minitab) analyzes interactions between variables, minimizing trial-and-error experimentation .

Q. How do coordination environments of catalysts influence the synthesis of this compound derivatives?

Titanium citrate complexes (e.g., Ti/Mg-citrate) enhance polymerization efficiency by modulating electron density at active sites. X-ray absorption spectroscopy (XAS) and density functional theory (DFT) simulations elucidate how ligand coordination affects reaction kinetics and product molecular weight distribution .

Methodological Best Practices

  • Data Collection: Prioritize peer-reviewed databases (e.g., PubMed, SciFinder) for literature reviews. Avoid unreliable sources like .
  • Statistical Analysis: Use tools like R or Python for error propagation analysis, especially when reconciling conflicting degradation rates or catalytic efficiencies .
  • Ethical Reporting: Document raw data in appendices, with processed data (e.g., normalized degradation curves) in the main text to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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